molecular formula C17H15BrN4O2 B11108454 N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11108454
M. Wt: 387.2 g/mol
InChI Key: FQKQNLMYGRDGRP-UHFFFAOYSA-N
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Description

N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 2-(2-methylphenyl)hydrazinecarboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide

Uniqueness

N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to its specific structural features, such as the presence of the bromine atom and the indole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15BrN4O2

Molecular Weight

387.2 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C17H15BrN4O2/c1-10-4-2-3-5-13(10)19-9-15(23)21-22-16-12-8-11(18)6-7-14(12)20-17(16)24/h2-8,19-20,24H,9H2,1H3

InChI Key

FQKQNLMYGRDGRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

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